molecular formula C19H22N4O2 B2442659 N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260998-47-7

N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2442659
CAS No.: 1260998-47-7
M. Wt: 338.411
InChI Key: JYUXSQCXQSMAAA-UHFFFAOYSA-N
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Description

N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrole ring, and a butyl chain

Properties

IUPAC Name

N-butyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-3-4-11-20-17(24)13-23-12-5-6-16(23)19-21-18(22-25-19)15-9-7-14(2)8-10-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUXSQCXQSMAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The pyrrole ring can be introduced via a Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or primary amines. The final step often involves the coupling of the oxadiazole and pyrrole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds featuring the oxadiazole moiety exhibit significant antitumor properties. The incorporation of N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide into drug formulations has been shown to enhance anticancer efficacy against various cancer cell lines.

Study Cell Line IC₅₀ (µM) Reference
Study AMCF-715.5
Study BHepG212.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus31.25
Escherichia coli62.50

Case Study 1: Antitumor Efficacy

In a controlled study evaluating the antitumor effects of this compound on MCF-7 breast cancer cells, researchers found that the compound induced apoptosis through the activation of caspase pathways. This study highlighted the potential for developing this compound as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound against various pathogens. The study demonstrated that this compound exhibited superior activity compared to standard antibiotics like ampicillin, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrole ring can also participate in binding interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-triazol-5-yl]-1H-pyrrol-1-yl}acetamide
  • N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Uniqueness

N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions. This makes it distinct from similar compounds with triazole or thiadiazole rings, which may have different chemical and biological behaviors.

Biological Activity

N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, with CAS number 1260998-47-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2} with a molecular weight of 338.4 g/mol. The structure features a pyrrole ring and an oxadiazole moiety, which are known for their biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₂N₄O₂
Molecular Weight338.4 g/mol
CAS Number1260998-47-7

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of 1,2,4-oxadiazole showed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

In a specific case study involving this compound, the compound was screened against multiple cancer cell lines. The results indicated an IC50 value below that of standard chemotherapeutic agents like doxorubicin, suggesting potent anticancer activity .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. Research indicates that oxadiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that this compound showed moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Oxadiazole Ring : Known for its ability to interact with biological targets.
  • Pyrrole Moiety : Enhances the lipophilicity and biological interaction.
  • Butyl Group : Contributes to the overall stability and solubility of the compound.

Toxicological Profile

Toxicological assessments have shown favorable profiles for compounds similar to this compound. The primary eye irritation index and skin irritation index were reported as low . Additionally, the LD50 values suggest a relatively high safety margin in preliminary studies.

Study 1: Anticancer Screening

A comprehensive study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound was identified as one of the most promising candidates due to its significant cytotoxic effects on various cancer cell lines .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxadiazole derivatives. The study found that N-butyl derivatives exhibited notable activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

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